molecular formula C28H24ClN3O3 B15019909 12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B15019909
M. Wt: 486.0 g/mol
InChI Key: KQZUKMZWRVYODC-UHFFFAOYSA-N
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Description

12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolines. This compound is characterized by its unique structure, which includes a benzimidazole fused with a quinazoline ring system, and substituted with 2-chlorophenyl and 3,4-dimethoxyphenyl groups. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Construction of the quinazoline ring: This step involves the cyclization of the benzimidazole intermediate with an appropriate reagent, such as an aldehyde or ketone, under acidic or basic conditions.

    Introduction of substituents: The 2-chlorophenyl and 3,4-dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene and dimethoxybenzene derivatives, respectively.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazoquinazoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate enzymes or receptors involved in key biological processes.

    Modulating signaling pathways: The compound may influence signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.

    Quinazoline derivatives: Compounds with the quinazoline ring system may exhibit comparable chemical properties and therapeutic potential.

    Chlorophenyl and dimethoxyphenyl substituted compounds: These compounds may have similar substituents and exhibit related chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H24ClN3O3

Molecular Weight

486.0 g/mol

IUPAC Name

12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C28H24ClN3O3/c1-34-24-12-11-16(15-25(24)35-2)17-13-21-26(23(33)14-17)27(18-7-3-4-8-19(18)29)32-22-10-6-5-9-20(22)30-28(32)31-21/h3-12,15,17,27H,13-14H2,1-2H3,(H,30,31)

InChI Key

KQZUKMZWRVYODC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC=CC=C6Cl)C(=O)C2)OC

Origin of Product

United States

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